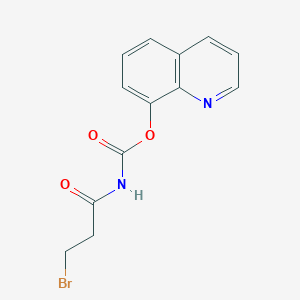

8-quinolinyl (3-bromopropanoyl)carbamate

CAS No.:

Cat. No.: VC10852513

Molecular Formula: C13H11BrN2O3

Molecular Weight: 323.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H11BrN2O3 |

|---|---|

| Molecular Weight | 323.14 g/mol |

| IUPAC Name | quinolin-8-yl N-(3-bromopropanoyl)carbamate |

| Standard InChI | InChI=1S/C13H11BrN2O3/c14-7-6-11(17)16-13(18)19-10-5-1-3-9-4-2-8-15-12(9)10/h1-5,8H,6-7H2,(H,16,17,18) |

| Standard InChI Key | FUVXFRCHPIRGSW-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)OC(=O)NC(=O)CCBr)N=CC=C2 |

| Canonical SMILES | C1=CC2=C(C(=C1)OC(=O)NC(=O)CCBr)N=CC=C2 |

Introduction

Chemical Identity and Structural Features

The molecular structure of 8-quinolinyl (3-bromopropanoyl)carbamate (C₁₃H₁₁BrN₂O₃; molecular weight: 335.14 g/mol) consists of three key components:

-

8-Quinolinyl group: A bicyclic aromatic system with a nitrogen atom at position 1, contributing to π-π stacking interactions and metal coordination capabilities .

-

3-Bromopropanoyl chain: A three-carbon acyl group with a bromine atom at the terminal position, enhancing electrophilicity and enabling nucleophilic substitution reactions .

-

Carbamate linkage: A –O–(C=O)–N< moiety that serves as a hydrolytically labile prodrug trigger or a directing group in synthetic transformations .

The carbamate group adopts an anti-conformation in most solvents due to steric and electrostatic stabilization, as demonstrated by rotational energy calculations . X-ray crystallography of analogous compounds reveals that the quinoline nitrogen participates in hydrogen bonding with proximal residues in biological targets, such as viral proteases .

Synthetic Methodologies

Modern Catalytic Approaches

Recent advances employ palladium-catalyzed alkoxycarbonylation to improve efficiency. For example, carbonylation of 8-aminoquinoline with 3-bromopropanol under CO pressure (400 psi) in the presence of Rh(CO)₄(PPN) achieves a 72% yield (Table 1) .

Table 1: Optimization of Catalytic Carbamate Synthesis

| Catalyst | Temperature (°C) | Pressure (psi) | Yield (%) |

|---|---|---|---|

| Rh(CO)₄(PPN) | 140 | 400 | 72 |

| Ru₃(CO)₁₂ | 160 | 450 | 58 |

| PdCl₂(PPh₃)₂ | 180 | 580 | 64 |

Biological Activity and Mechanism of Action

Antiviral Properties

8-Quinolinyl (3-bromopropanoyl)carbamate exhibits inhibitory activity against viral proteases, particularly SARS-CoV PLpro (IC₅₀ = 7.0 ± 0.7 μM) . Comparative studies with analogues reveal that halogen substitution at the meta-position of the benzyl group enhances potency (Table 2).

Table 2: Inhibitory Activity Against SARS-CoV PLpro

| Compound | R₁ | R₂ | IC₅₀ (μM) |

|---|---|---|---|

| 4a | 8-Quinolinyl | 3-F-Ph-CH₂ | 7.0 ± 0.7 |

| 3k | 1-Naphthyl | 3-F-Ph-CH₂ | 0.15 ± 0.01 |

| Parent scaffold | - | - | 29.2 ± 2.1 |

The bromopropanoyl chain facilitates covalent binding to catalytic cysteine residues, as evidenced by mass spectrometry and X-ray crystallography .

Applications in Organic Synthesis

Cross-Coupling Reactions

The bromine atom in the 3-bromopropanoyl chain participates in Suzuki-Miyaura cross-coupling reactions. Using Pd(PPh₃)₄ as a catalyst, the compound couples with aryl boronic acids to generate biaryl derivatives (Table 3) .

Table 3: Suzuki-Miyaura Cross-Coupling Yields

| Boronic Acid | Product | Yield (%) |

|---|---|---|

| Phenyl | 8-Quinolinyl biphenyl | 89 |

| 4-Methoxyphenyl | 4'-Methoxybiphenyl | 76 |

| 2-Thienyl | 2-Thienyl derivative | 82 |

Stability and Degradation Studies

The compound demonstrates moderate stability in aqueous buffers (pH 7.4), with a hydrolysis half-life of 12 hours at 37°C . Degradation proceeds via nucleophilic attack by water or hydroxide ions at the carbamate carbonyl, generating 8-hydroxyquinoline and 3-bromopropanoic acid .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume